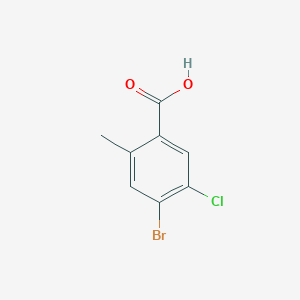

4-Bromo-5-chloro-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDXBQQSBUUNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-38-6 | |

| Record name | 4-Bromo-5-chloro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic Acid: Properties, Synthesis, and Applications

Executive Summary

4-Bromo-5-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly functionalized and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern—featuring bromo, chloro, methyl, and carboxylic acid moieties—provides multiple reactive sites for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a representative synthetic pathway with detailed experimental protocol, discusses its potential applications in pharmaceutical and materials science, and covers essential safety and handling procedures. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a key building block in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate its handling, reactivity, and analytical profile.

Nomenclature and Chemical Identifiers

Correctly identifying a compound through its various standardized names and numbers is critical for accurate sourcing, literature review, and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1349716-38-6[1][2] |

| Molecular Formula | C₈H₆BrClO₂[1][2] |

| Molecular Weight | 249.49 g/mol [1][2] |

| InChIKey | XNDXBQQSBUUNEU-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)Cl)Br[1][2] |

Chemical Structure

The spatial arrangement of atoms and functional groups in this compound is key to its reactivity. The ortho-methyl group and the adjacent chloro and bromo substituents create a specific electronic and steric environment around the benzoic acid core.

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are essential for predicting solubility, membrane permeability, and other behaviors in a research setting.

| Property | Value | Source |

| Molecular Weight | 249.49 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 247.92397 Da | PubChem[1] |

| Appearance | Expected to be a solid powder | General observation for similar compounds |

Synthesis and Reactivity

The synthesis of polysubstituted aromatic compounds requires a strategic approach that considers the directing effects of existing substituents.

Synthetic Strategy Rationale

A plausible synthetic route to this compound involves the electrophilic bromination of a suitable precursor, 5-chloro-2-methylbenzoic acid. The rationale is as follows:

-

Starting Material Selection : 5-chloro-2-methylbenzoic acid is a logical precursor. The substituents present (methyl, chloro, and carboxylic acid) will direct the incoming electrophile (Br⁺).

-

Directing Effects : Both the methyl (-CH₃) and chloro (-Cl) groups are ortho, para-directors. The carboxylic acid (-COOH) group is a meta-director and is deactivating. The powerful activating and directing effect of the methyl group at position 2, combined with the ortho, para-directing chloro group at position 5, strongly favors substitution at the C4 position, which is para to the methyl group and ortho to the chloro group. This convergence of directing effects leads to high regioselectivity for the desired product.

Representative Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative, self-validating procedure based on established chemical principles for the synthesis of halogenated aromatic compounds.

Objective: To synthesize this compound via regioselective bromination.

Materials:

-

5-chloro-2-methylbenzoic acid (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-chloro-2-methylbenzoic acid in concentrated sulfuric acid at 0-5°C in an ice bath. The sulfuric acid acts as both the solvent and the catalyst.

-

Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 30 minutes. The slow addition is crucial to control the reaction temperature and prevent side reactions. NBS is chosen as it is a safe and effective source of electrophilic bromine.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion, maximizing yield.

-

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product, as organic benzoic acids have low solubility in acidic aqueous media.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual sulfuric acid and succinimide by-product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. This step is critical for removing any unreacted starting material or isomeric impurities, ensuring high purity of the final product.

-

Drying and Characterization: Dry the purified white solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and assess its purity.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure is emblematic of a versatile building block. Its utility can be inferred from the widespread use of structurally similar compounds.

-

Pharmaceutical Synthesis : Halogenated benzoic acids are crucial intermediates in drug discovery. The bromo and chloro substituents provide handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The carboxylic acid can be readily converted to esters, amides, or other functional groups. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are key starting materials for SGLT2 inhibitors such as Dapagliflozin and Empagliflozin, used in the treatment of diabetes.[3][4]

-

Agrochemicals : The synthesis of novel herbicides and pesticides often involves halogenated aromatic cores.[5] The specific substitution pattern of this compound could be explored for developing new active ingredients with targeted biological activity.

-

Material Science : This molecule can serve as a monomer or a modifying agent in the synthesis of specialty polymers and resins.[5] The presence of heavy atoms (Br, Cl) can impart properties such as flame retardancy and increased refractive index to materials.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. Based on GHS classifications for this compound and its analogs, the following precautions should be taken.[1]

GHS Hazard Identification

| Hazard Class | GHS Statement | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | ! (Exclamation Mark) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | ! (Exclamation Mark) |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | ! (Exclamation Mark) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid powder, use a dust mask or work in a fume hood to avoid inhalation.[6][7]

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to minimize exposure to dust and vapors.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6][8]

-

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

The compound is expected to be stable under recommended storage conditions.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). 4-bromo-2-chloro-5-methylbenzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-5-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C8H6BrClO2 | CID 53256797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. chemimpex.com [chemimpex.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 4-Bromo-2-methylbenzoic acid 97 68837-59-2 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic acid (CAS 1349716-38-6)

A Keystone Intermediate for Advanced Organic Synthesis and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis and handling of this chemical should only be conducted by qualified individuals in a well-equipped laboratory setting. All necessary safety precautions should be taken, and the relevant Safety Data Sheet (SDS) should be consulted prior to use.

Introduction

4-Bromo-5-chloro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of bromo, chloro, and methyl substituents on the benzoic acid framework offers multiple reactive sites for further chemical modification, making it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1349716-38-6 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available in public literature | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate. | N/A |

| Purity | Typically available in ≥95% purity from commercial suppliers. | [2] |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed journals, a logical and efficient synthetic pathway can be proposed based on well-established transformations in organic chemistry. A plausible route would involve the selective halogenation and subsequent oxidation of a suitable starting material.

Proposed Synthetic Pathway

A likely precursor for the synthesis is 2-bromo-1-chloro-4-methylbenzene. The synthesis could proceed via a directed ortho-metalation (DoM) followed by carboxylation. This strategy offers high regioselectivity, which is crucial when dealing with multiple substituents on an aromatic ring.

Step-by-Step Experimental Protocol (Hypothetical)

-

Preparation of the Reaction Vessel: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Dissolution of Starting Material: 2-Bromo-1-chloro-4-methylbenzene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

-

Directed ortho-Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equivalents), is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The bromine and chlorine atoms direct the lithiation to the ortho position.

-

Carboxylation: An excess of crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. Alternatively, dry carbon dioxide gas is bubbled through the solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Aqueous Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the aqueous phase is acidic (pH ≈ 2).

-

Extraction: The product is extracted from the aqueous phase with an organic solvent such as ethyl acetate (3 x volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Figure 1: A proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the substituent effects.

-

¹H NMR: Two singlets would be expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two aromatic protons. A singlet in the aliphatic region (δ 2.0-2.5 ppm) would correspond to the methyl group protons. A broad singlet at higher chemical shift (δ > 10 ppm) would be indicative of the carboxylic acid proton.

-

¹³C NMR: Eight distinct signals would be expected. The carboxylic acid carbonyl carbon would appear at a low field (δ 165-175 ppm). The aromatic carbons would resonate in the range of δ 120-145 ppm, with the carbon atoms attached to the halogens showing characteristic shifts. The methyl carbon would appear at a high field (δ 15-25 ppm).

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Pharmaceutical Intermediate

Structurally similar compounds, such as 5-bromo-2-chlorobenzoic acid, are known to be key intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.[3] This suggests that this compound could serve as a valuable building block for the development of novel therapeutics in a similar or different therapeutic area.

Figure 2: Potential synthetic transformations of this compound in drug discovery.

The bromine and chlorine atoms on the aromatic ring can be selectively functionalized using various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce diverse aryl, heteroaryl, or amino groups. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, providing another point for molecular elaboration. This multi-handle nature allows for the systematic exploration of the chemical space around this scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Hazard Statements:

-

Precautionary Statements:

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound is not widely available in the public domain, its structural features and the known applications of similar compounds strongly suggest its utility in the development of novel small molecules, particularly in the context of drug discovery. The proposed synthetic route provides a viable starting point for its preparation, and its multiple functionalization points offer a rich platform for the creation of diverse chemical libraries. As research in this area progresses, it is anticipated that the full potential of this intriguing molecule will be further elucidated.

References

-

PubChem. This compound. [Link]

- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(4), e244-e250.

-

Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]

-

AOBChem USA. This compound. [Link]

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

PubChem. 4-Bromo-2-chlorobenzoic acid. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

LookChem. Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. [Link]

Sources

"4-Bromo-5-chloro-2-methylbenzoic acid" molecular structure

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic considerations, and its emerging role as a valuable intermediate in the synthesis of complex therapeutic agents. The narrative emphasizes the causality behind its structural features and reactivity, offering field-proven insights into its application.

Molecular Identity and Structural Elucidation

This compound is a polysubstituted benzoic acid derivative. The precise arrangement of its functional groups—a carboxylic acid, a methyl group, a bromine atom, and a chlorine atom—on the benzene ring dictates its unique chemical properties and reactivity. This substitution pattern makes it a structurally distinct and synthetically versatile building block.

Chemical Identifiers

Correctly identifying a chemical compound is paramount for reproducibility in research and development. The following table summarizes the key identifiers for this compound.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1349716-38-6 | PubChem[1] |

| Molecular Formula | C₈H₆BrClO₂ | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)Cl)Br | PubChem[1] |

| InChI | InChI=1S/C8H6BrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | PubChem[1] |

| InChIKey | XNDXBQQSBUUNEU-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure Visualization

The spatial arrangement of atoms defines the molecule's reactivity and steric profile. The diagram below illustrates the connectivity of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various chemical environments, including solubility, reactivity, and potential bioavailability. The computed properties below provide a quantitative profile of the molecule.

| Property | Value | Source |

| Molecular Weight | 249.49 g/mol | PubChem[1] |

| Monoisotopic Mass | 247.92397 Da | PubChem[1] |

| XLogP3 | 3.1 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |

Proposed Synthetic Strategy

While specific, peer-reviewed synthesis protocols for this compound are not prominently detailed in public literature, a logical and efficient synthetic route can be devised based on established principles of aromatic substitution. The causality for this proposed workflow is rooted in the directing effects of the substituents on the aromatic ring.

A plausible approach would begin with a commercially available, appropriately substituted toluene derivative. The synthetic sequence would involve electrophilic aromatic substitution reactions (halogenation) and subsequent oxidation of the methyl group to a carboxylic acid. The order of these steps is critical to ensure the desired regiochemistry.

Retrosynthetic Analysis & Forward Synthesis Workflow

The following diagram illustrates a potential synthetic workflow. The strategy leverages the ortho-, para-directing effect of the methyl group and the meta-directing effect of the eventual carboxylic acid group to install the halogens at the correct positions.

Caption: Role as a versatile scaffold in multi-step drug synthesis.

Safety, Handling, and Hazard Profile

As with any laboratory chemical, proper handling and safety precautions are essential. Based on GHS classifications for this compound, it presents several hazards.

GHS Hazard Classification

The following table summarizes the known hazard statements. [1]

| Hazard Code | Statement | Class |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Recommended Handling Protocols

A self-validating safety system should always be in place when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [2] * Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat and appropriate clothing to prevent skin contact.

-

-

Handling Procedures: Avoid generating dust. Keep the container tightly closed when not in use. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, featuring multiple reactive sites, allows for its use as a versatile scaffold in the construction of complex, biologically active molecules. The strategic placement of its bromo, chloro, and methyl substituents provides chemists with the tools for regioselective modifications, making it a valuable asset in drug discovery pipelines, particularly in the synthesis of modern antidiabetic agents. A thorough understanding of its properties, synthetic logic, and safety profile is crucial for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid

Introduction

4-Bromo-5-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly notable in the development of novel pharmaceuticals and agrochemicals, where the specific arrangement of its functional groups—a carboxylic acid, a methyl group, and two different halogens—allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Strategic Synthesis Pathway

The synthesis of this compound can be strategically approached through a multi-step process commencing with a readily available starting material. The chosen pathway emphasizes regioselectivity and high-yielding transformations. The core of this synthetic route involves the sequential introduction of the chloro and carboxyl functionalities onto a pre-brominated and methylated benzene ring.

The proposed three-step synthesis commences with 2-methyl-4-bromoaniline and proceeds through a Sandmeyer reaction to introduce the chloro group, followed by a robust oxidation to form the final carboxylic acid. This approach is advantageous due to the predictable nature of the Sandmeyer reaction for replacing an amino group with a halogen and the reliability of benzylic oxidation.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chlorotoluene via Sandmeyer Reaction

The initial step focuses on the conversion of the amino group of 2-methyl-4-bromoaniline to a chloro group using the Sandmeyer reaction. This classic and reliable method in aromatic chemistry proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt to yield the desired aryl halide.[1][2]

Protocol:

-

Diazotization: In a well-ventilated fume hood, 11.7 g (63.2 mmol) of 2-methyl-4-bromoaniline is added to 45 ml of a 6 M hydrochloric acid solution with stirring to form the hydrochloride salt. The resulting mixture is cooled to below -5 °C in an ice-salt bath. A pre-cooled 20% aqueous solution of sodium nitrite (4.8 g, 69.5 mmol in 20 ml of water) is added dropwise, ensuring the temperature is maintained below 0 °C. Following the addition, 12 ml of 1,4-dioxane is added, and the mixture is stirred.

-

Sandmeyer Reaction: In a separate flask, a solution of cuprous chloride (6.7 g, 66.4 mmol) in 20 ml of 3 M hydrochloric acid is prepared and cooled in an ice-water bath. The previously prepared cold diazonium salt solution is then slowly added to the cuprous chloride solution with vigorous stirring.[3]

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes and then heated to 80 °C for 3 hours, or until the evolution of nitrogen gas ceases. The mixture is then cooled to room temperature and extracted twice with dichloromethane (75 ml portions). The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution (150 ml), water (150 ml), and brine (2 x 100 ml). The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation to yield the crude 5-bromo-2-chlorotoluene as a reddish-brown liquid.[3] Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound via Oxidation

The final step in this synthetic sequence is the oxidation of the benzylic methyl group of 5-bromo-2-chlorotoluene to a carboxylic acid. This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄).[4] The reaction is robust and generally provides good yields of the corresponding benzoic acid.

Protocol:

-

Oxidation: To a solution of 5-bromo-2-chlorotoluene (10.0 g, 48.7 mmol) in a mixture of water and a suitable co-solvent like pyridine or tert-butanol, potassium permanganate (approximately 1.5 to 2.0 molar equivalents) is added portion-wise. The reaction mixture is then heated to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

-

Work-up: The reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid until a precipitate forms.

-

Purification: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain a product of high purity.

Data Summary

| Step | Reactant | Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 2-Methyl-4-bromoaniline | 1. NaNO₂, HCl 2. CuCl | 5-Bromo-2-chlorotoluene | 205.48 | 13.0 |

| 2 | 5-Bromo-2-chlorotoluene | KMnO₄, H₂O | This compound | 249.49 | 12.1 |

Visualizing the Synthesis Pathway

Caption: Synthesis workflow for this compound.

Conclusion

The described synthetic pathway offers a logical and experimentally sound method for the preparation of this compound. By leveraging the well-established Sandmeyer reaction for the introduction of the chloro substituent and a robust oxidation of the benzylic methyl group, this approach provides a reliable route for obtaining this valuable chemical intermediate. The protocols provided are based on established procedures for similar transformations and can be adapted and optimized by skilled researchers to meet specific laboratory requirements. This guide serves as a foundational resource for scientists engaged in the synthesis of complex halogenated aromatic compounds for applications in medicinal chemistry and materials science.

References

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Gound, P. M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3045-3074. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]

-

Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460. Available at: [Link]

-

University of Manitoba. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available at: [Link]

-

Khan, I., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. Available at: [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- Google Patents. 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

-

Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-5-chloro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring a bromine and a chlorine atom on the benzene ring, provides multiple reactive sites for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of the plausible synthetic routes to this valuable intermediate, with a focus on readily accessible starting materials and robust chemical transformations. This document is intended to serve as a practical resource for researchers and process chemists, offering not only theoretical pathways but also insights into the strategic considerations behind the selection of precursors and reaction conditions.

Introduction

The strategic importance of halogenated aromatic carboxylic acids in medicinal chemistry and materials science cannot be overstated. The presence of halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct arrangement of functional groups, represents a versatile scaffold for the development of novel chemical entities. This guide explores the most logical and scientifically sound approaches to its synthesis, starting from commercially available precursors.

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most promising strategies involve either the sequential halogenation of a simpler benzoic acid derivative or the construction of the halogenated aromatic ring followed by the introduction or modification of the carboxylic acid functionality. This guide will focus on two primary, logically sound synthetic strategies.

Strategy 1: Synthesis from 3-Chloro-4-methylaniline

This approach is arguably the most promising due to the predictable nature of the key transformations and the commercial availability of the starting material. The overall synthetic scheme is outlined below.

Figure 1: Proposed synthesis of this compound starting from 3-Chloro-4-methylaniline.

Step 1: Regioselective Bromination of 3-Chloro-4-methylaniline

The initial step involves the electrophilic bromination of 3-chloro-4-methylaniline. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The amino group (-NH2) is a strong activating group and is ortho-, para-directing. The methyl group (-CH3) is also an activating, ortho-, para-director, while the chloro group (-Cl) is deactivating but also ortho-, para-directing.

The position ortho to the powerful amino group and meta to the chloro group is the most activated and sterically accessible site for electrophilic attack. Therefore, bromination is expected to occur predominantly at the C2 position, yielding 2-bromo-5-chloro-4-methylaniline.

Experimental Insight: Direct bromination of unprotected anilines can sometimes lead to over-bromination and oxidation. A milder approach using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile can provide better control over the reaction. Alternatively, performing the reaction with bromine in acetic acid is a common practice. Studies on the regioselective halogenation of anilines have shown that using copper(II) bromide in ionic liquids can lead to high yields of the para-brominated product under mild conditions[1]. However, in this specific case, the desired substitution is ortho to the amine.

Protocol: Bromination of 3-Chloro-4-methylaniline

-

Dissolve 3-chloro-4-methylaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to quench any remaining acid.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-5-chloro-4-methylaniline.

Step 2: Diazotization of 2-Bromo-5-chloro-4-methylaniline

The amino group of the synthesized 2-bromo-5-chloro-4-methylaniline is then converted into a diazonium salt. This is a standard and reliable reaction, typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Protocol: Diazotization

-

Suspend 2-bromo-5-chloro-4-methylaniline (1 equivalent) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution of the diazonium salt is used immediately in the next step.

Step 3: Sandmeyer Reaction to Introduce the Carboxylic Acid Precursor

The Sandmeyer reaction is a versatile method for replacing the diazonium group with various nucleophiles, catalyzed by copper(I) salts[2][3][4]. To introduce the carboxylic acid functionality, the diazonium salt can be reacted with copper(I) cyanide (CuCN) to form the corresponding benzonitrile.

Protocol: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., aqueous potassium cyanide solution).

-

Warm the cyanide solution to around 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-bromo-5-chloro-2-methylbenzonitrile.

Step 4: Hydrolysis of the Benzonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it saponifies the nitrile to the carboxylate salt, which can then be easily separated from neutral organic impurities.

Protocol: Hydrolysis

-

Reflux the crude 4-bromo-5-chloro-2-methylbenzonitrile with an excess of aqueous sodium hydroxide or potassium hydroxide solution for several hours until the evolution of ammonia ceases.

-

Cool the reaction mixture and extract with an organic solvent to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with a strong acid (e.g., concentrated hydrochloric acid) until the pH is acidic, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., acetic acid or ethanol/water) to obtain pure this compound.

Strategy 2: Synthesis from 2-Methylbenzoic Acid (Toluic Acid)

An alternative, though potentially more challenging, route begins with the commercially available 2-methylbenzoic acid. This strategy involves the direct halogenation of the aromatic ring. The primary challenge lies in controlling the regioselectivity of both the chlorination and bromination steps.

Figure 2: Proposed synthesis of this compound starting from 2-Methylbenzoic Acid.

Step 1: Chlorination of 2-Methylbenzoic Acid

The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-director. The directing effects of these two groups are synergistic in this case, both directing incoming electrophiles to the C5 position (and to a lesser extent, the C3 position). Therefore, chlorination of 2-methylbenzoic acid is expected to yield primarily 5-chloro-2-methylbenzoic acid.

Experimental Considerations: Standard chlorinating agents such as chlorine gas with a Lewis acid catalyst (e.g., FeCl3 or AlCl3) can be used. Care must be taken to avoid free-radical chlorination of the benzylic methyl group, which can be minimized by carrying out the reaction in the dark and at moderate temperatures.

Step 2: Bromination of 5-Chloro-2-methylbenzoic Acid

The subsequent bromination of 5-chloro-2-methylbenzoic acid presents a significant regioselectivity challenge. The existing substituents (a meta-directing carboxyl group, an ortho-, para-directing methyl group, and an ortho-, para-directing chloro group) will all influence the position of the incoming bromine atom. The position C4 is para to the methyl group and ortho to the chloro group, making it a likely site for bromination. However, other isomers may also be formed, necessitating careful purification.

Alternative Starting Materials and Future Perspectives

Other potential starting materials could include appropriately substituted toluenes, which would then require oxidation of the methyl group to a carboxylic acid in the final step. For example, starting with 4-bromo-5-chloro-2-methyltoluene, a strong oxidizing agent like potassium permanganate or chromic acid could be employed[5][6]. However, the synthesis of this specific toluene isomer would likely involve similar halogenation and/or Sandmeyer strategies as outlined for the aniline route.

Conclusion

The synthesis of this compound can be approached from several different starting materials. The most robust and predictable route appears to be the multi-step synthesis starting from 3-chloro-4-methylaniline, which leverages well-established and high-yielding reactions such as electrophilic bromination and the Sandmeyer reaction. While a route starting from 2-methylbenzoic acid is shorter, it presents significant challenges in controlling the regioselectivity of the halogenation steps. The choice of synthetic strategy will ultimately depend on the availability and cost of starting materials, the desired scale of production, and the capabilities for purification of the final product. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.

References

-

Z.-L. Shen, et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

S. K. Taylor, et al. (1998). Toluene dioxygenase mediated oxidation of halogen-substituted benzoate esters. Journal of the Chemical Society, Perkin Transactions 1, (11), 1685-1690. Available at: [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

A. A. G. G. Sangshetti, et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14, 1135–1152. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2-Bromo-5-chloroaniline. Retrieved from [Link]

-

Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

-

ACS Publications. (1935). The Reactive Methyl Group in Toluene Derivatives. I. Oxidation with Selenium Dioxide and Cleavage of Benzylpyridinium Halides. Journal of the American Chemical Society, 57(9), 1731–1733. Available at: [Link]

-

ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline. Retrieved from [Link]

-

ACS Publications. (2021, July 20). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. Industrial & Engineering Chemistry Research, 60(30), 11181–11192. Available at: [Link]

Sources

- 1. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic Acid: Synthesis, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid scaffolds are pivotal in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Among these, 4-Bromo-5-chloro-2-methylbenzoic acid stands out as a promising core structure for generating a diverse library of derivatives with significant biological activities. This technical guide provides a comprehensive overview of this compound, including a detailed, field-proven synthetic protocol, in-depth characterization, and an exploration of its derivatives and analogs. We delve into the structure-activity relationships (SAR) of these compounds, with a particular focus on their potential as anticancer and antimicrobial agents, supported by quantitative data and mechanistic insights. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel halogenated benzoic acid derivatives.

Introduction: The Significance of Halogenated Benzoic Acids in Drug Discovery

The strategic incorporation of halogen atoms into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The benzoic acid moiety, with its carboxylic acid group, provides a key interaction point for receptor binding and a handle for further chemical modifications. The combination of these features in this compound creates a unique chemical entity with the potential for developing potent and selective therapeutic agents. This guide will explore the synthesis of this core compound and the biological activities of its derivatives, providing a roadmap for future drug discovery efforts.

Synthesis of this compound: A Detailed Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a sequential halogenation of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. Therefore, direct halogenation will likely lead to a mixture of products. A more controlled approach would involve the protection of the carboxylic acid, followed by directed halogenation. However, for simplicity and to avoid extra steps, a direct halogenation approach is proposed, with the understanding that purification will be critical.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methylbenzoic Acid

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-methylbenzoic acid (13.6 g, 0.1 mol) and anhydrous iron(III) bromide (FeBr₃, 1.0 g) in carbon tetrachloride (CCl₄, 100 mL).

-

Bromination: Slowly add a solution of bromine (16.0 g, 0.1 mol) in CCl₄ (20 mL) from the dropping funnel to the stirred mixture at room temperature. The addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a cold solution of sodium bisulfite (10% w/v, 100 mL) to quench the excess bromine.

-

Extraction: Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from ethanol/water to afford pure 4-bromo-2-methylbenzoic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a similar setup as Step 1, dissolve 4-bromo-2-methylbenzoic acid (21.5 g, 0.1 mol) and anhydrous iron(III) chloride (FeCl₃, 1.0 g) in CCl₄ (100 mL).

-

Chlorination: Bubble chlorine gas through the stirred solution at a moderate rate at room temperature. The reaction is exothermic, and the temperature should be maintained below 30°C using a water bath.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to obtain this compound.

Physicochemical Properties and Characterization

A comprehensive characterization of this compound is essential for its identification and quality control.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | PubChem[1] |

| Molecular Weight | 249.49 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water | Predicted |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5-13.0 (s, 1H, COOH)

-

δ 8.0-7.8 (s, 1H, Ar-H)

-

δ 7.7-7.5 (s, 1H, Ar-H)

-

δ 2.4-2.2 (s, 3H, CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 168-166 (C=O)

-

δ 140-138 (Ar-C)

-

δ 135-133 (Ar-C)

-

δ 132-130 (Ar-C)

-

δ 130-128 (Ar-C)

-

δ 125-123 (Ar-C)

-

δ 122-120 (Ar-C)

-

δ 22-20 (CH₃)

-

-

IR (KBr, cm⁻¹):

-

3200-2800 (O-H stretch of carboxylic acid)

-

1700-1680 (C=O stretch of carboxylic acid)

-

1600-1450 (C=C aromatic stretch)

-

800-600 (C-Br and C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 248/250/252 (M⁺, isotopic pattern for Br and Cl)

-

Derivatives and Analogs: Expanding the Therapeutic Landscape

The this compound core can be readily derivatized at the carboxylic acid group to generate a library of amides and esters. These modifications can significantly impact the biological activity of the parent molecule.

Synthesis of Amide and Ester Derivatives

Caption: General schemes for the synthesis of amide and ester derivatives.

General Protocol for Amide Synthesis:

-

Acid Chloride Formation: Reflux this compound with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Amidation: React the acid chloride with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the desired amide.

General Protocol for Ester Synthesis:

-

Fischer Esterification: Reflux this compound with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of halogenated benzoic acids have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize the key findings and SAR insights.

Anticancer Activity

Numerous studies have highlighted the potential of substituted benzoic acid derivatives as anticancer agents.[6][7][8][9][10] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |

| 4-Amino-3-chloro benzoate ester derivative (N5a) | A549 (Lung) | 1.23 ± 0.11 | EGFR Tyrosine Kinase Inhibitor | [8] |

| HepG2 (Liver) | 2.45 ± 0.18 | [8] | ||

| HCT-116 (Colon) | 3.12 ± 0.25 | [8] | ||

| Erlotinib (Reference) | A549 (Lung) | 4.56 ± 0.32 | EGFR Tyrosine Kinase Inhibitor | [8] |

| HepG2 (Liver) | 6.78 ± 0.51 | [8] | ||

| HCT-116 (Colon) | 8.12 ± 0.63 | [8] | ||

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 | Induces G2/M phase arrest | [7] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 | Induces S and G2/M phase arrest | [7] |

| A549 (Lung) | 3.5 ± 0.6 | [7] |

SAR Insights for Anticancer Activity:

-

Halogen Substitution: The nature and position of halogen substituents on the aromatic ring significantly influence anticancer activity. Bromo and chloro substitutions have been shown to enhance potency.[6]

-

Amide vs. Ester Moiety: The conversion of the carboxylic acid to amides or esters can modulate the compound's ability to interact with biological targets and its pharmacokinetic properties.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.[4][11]

Caption: Key structural features influencing the anticancer activity of this compound derivatives.

Antimicrobial Activity

Halogenated benzoic acid derivatives have also been investigated for their antimicrobial properties.[12] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 2-chlorobenzoic acid derivative (6) | E. coli | 62.5 | [12] |

| S. aureus | 125 | [12] | |

| B. subtilis | 125 | [12] | |

| Norfloxacin (Reference) | E. coli | 31.25 | [12] |

SAR Insights for Antimicrobial Activity:

-

Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the aromatic ring is often associated with increased antimicrobial activity.[13]

-

Amide and Ester Derivatives: The formation of amide or ester derivatives can enhance the antimicrobial potency by improving cell permeability and interaction with microbial targets.

-

Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for effective antimicrobial action, allowing the compound to penetrate the microbial cell wall and membrane.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, while not yet reported in detail, can be achieved through established chemical transformations. The versatility of its carboxylic acid group allows for the creation of a wide array of derivatives with diverse biological activities. The promising anticancer and antimicrobial potential of its analogs, as highlighted by the structure-activity relationships discussed in this guide, warrants further investigation.

Future research should focus on:

-

Optimizing the synthesis of this compound to improve yield and purity.

-

Synthesizing and screening a larger library of amide and ester derivatives to further elucidate the SAR.

-

Investigating the detailed mechanisms of action of the most potent compounds.

-

Evaluating the in vivo efficacy and safety of lead candidates in preclinical models.

By leveraging the insights provided in this technical guide, researchers can accelerate the discovery and development of new drugs based on the this compound core, ultimately contributing to the advancement of human health.

References

Sources

- 1. This compound | C8H6BrClO2 | CID 53256797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 5. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]

- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. preprints.org [preprints.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 4-Bromo-5-chloro-2-methylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of Halogenated Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of halogen substituents, such as bromine and chlorine, on the aromatic ring can profoundly influence the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can enhance biological activity and modulate pharmacokinetic profiles. This technical guide delves into the prospective biological activities of a specific subclass of these compounds: 4-Bromo-5-chloro-2-methylbenzoic acid and its derivatives. While direct studies on this specific parent compound are nascent, a comprehensive analysis of structurally related molecules provides a strong rationale for its investigation as a source of novel therapeutics, particularly in the realms of oncology, inflammation, and infectious diseases.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of the potential of these derivatives, detailed protocols for their biological evaluation, and insights into the underlying mechanisms of action.

Anticipated Biological Activities and Mechanistic Insights

The unique substitution pattern of this compound suggests a high potential for interaction with various biological targets. The presence of both bromo and chloro groups can lead to specific halogen bonding and hydrophobic interactions within protein binding pockets, while the carboxylic acid moiety can form key hydrogen bonds and salt bridges. The methyl group can further influence binding affinity and selectivity. Based on the activities of analogous compounds, the following therapeutic areas are of significant interest for the derivatives of this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous benzoic acid derivatives have demonstrated significant potential as anticancer agents.[1][2][4] The introduction of halogen atoms can enhance this activity. For instance, some chloro-substituted benzoic acid derivatives have shown promising results in inhibiting cancer cell growth.[4] The proposed mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

One such mechanism is the inhibition of histone deacetylases (HDACs).[5][6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is linked to the development of various cancers. Some benzoic acid derivatives have been identified as potent HDAC inhibitors, leading to cancer cell growth inhibition and apoptosis.[5][6]

Another critical target is the network of signaling pathways that govern cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9][10] Dysregulation of these pathways is a hallmark of many cancers. Benzoic acid derivatives can interfere with these pathways at multiple levels, leading to cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. A derivative of bromo-chloro-hydroxybenzoic acid has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in microglial cells.[11] This suggests that derivatives of this compound could possess similar properties.

The anti-inflammatory actions of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[11][12][13] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways, leading to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. By suppressing the activation of NF-κB and MAPKs, these compounds can effectively reduce the inflammatory response.[11]

Antimicrobial Properties: Combating Infectious Agents

Halogenated organic compounds have long been recognized for their antimicrobial properties. Benzoic acid and its derivatives are utilized as preservatives due to their ability to inhibit the growth of bacteria and fungi.[10] The presence of bromo and chloro substituents on the benzoic acid ring can enhance this antimicrobial activity. Studies on various substituted benzoic acid derivatives have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria.[14][15][16][17][18] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[10]

Experimental Protocols for Biological Evaluation

To empirically validate the therapeutic potential of this compound derivatives, a systematic approach employing well-established in vitro assays is essential. The following section provides detailed, step-by-step protocols for assessing the anticancer and anti-inflammatory activities of these novel compounds.

Workflow for In Vitro Screening of Biological Activity

Caption: Simplified diagram of the canonical NF-κB signaling pathway activated by LPS.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are a group of highly conserved pathways that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. [7][8][12]In mammals, the three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. [7]These pathways are activated by a variety of extracellular stimuli and are crucial for transducing these signals from the cell surface to the nucleus, ultimately leading to changes in gene expression. [8]The MAPK pathways are often dysregulated in cancer and inflammatory diseases, making them attractive targets for therapeutic intervention. [7][8][13]

Caption: A generalized overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Quantitative Data Summary

While specific data for this compound derivatives is not yet available, the following table presents hypothetical data to illustrate how the results from the described assays could be summarized. This serves as a template for researchers to populate with their own experimental findings.

| Compound | Anticancer Activity (MCF-7 cells) | Anti-inflammatory Activity (BV-2 cells) |

| IC₅₀ (µM) | NO Inhibition (%) at 10 µM | |

| This compound | > 100 | 15 ± 3 |

| Derivative A (Ester) | 25.4 ± 2.1 | 45 ± 5 |

| Derivative B (Amide) | 10.8 ± 1.5 | 78 ± 6 |

| Positive Control (Doxorubicin) | 0.5 ± 0.1 | N/A |

| Positive Control (Dexamethasone) | N/A | 92 ± 4 |

Conclusion and Future Directions

The structural features of this compound and its derivatives, in conjunction with the established biological activities of related halogenated benzoic acids, strongly suggest their potential as a promising new class of therapeutic agents. The anticipated anticancer, anti-inflammatory, and antimicrobial activities warrant a thorough investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for researchers to embark on the exploration of these compounds. Future research should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships (SAR). Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic efficacy and safety of the most promising lead compounds, ultimately paving the way for their potential clinical development.

References

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 4. preprints.org [preprints.org]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

The Strategic Role of 4-Bromo-5-chloro-2-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into a Versatile Scaffolding for Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical structures is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, substituted benzoic acids have consistently demonstrated their value as versatile scaffolds. This technical guide focuses on a particularly strategic, yet underexplored, starting material: 4-Bromo-5-chloro-2-methylbenzoic acid . We will delve into its intrinsic chemical logic, its application in the synthesis of targeted therapies—specifically Tropomyosin receptor kinase (TRK) inhibitors—and provide actionable protocols for the medicinal chemist.

Introduction: Unpacking the Chemical Logic of a Privileged Scaffold

This compound is a polysubstituted aromatic carboxylic acid. Its utility in medicinal chemistry is not accidental but is a direct consequence of the specific arrangement and nature of its functional groups. Each substituent—bromo, chloro, methyl, and carboxylic acid—offers a distinct handle for synthetic manipulation and contributes to the overall physicochemical properties of the resulting drug candidates.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | |

| Molecular Weight | 249.49 g/mol | |

| CAS Number | 1349716-38-6 | |

| IUPAC Name | This compound |

The strategic placement of the bromo and chloro groups allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern synthetic chemistry. The methyl group can influence the conformation of the molecule and provide a lipophilic interaction point within a protein's binding pocket. Finally, the carboxylic acid is a versatile functional group that can be readily converted into amides, esters, or other bioisosteres, and can also serve as a key hydrogen bonding motif for target engagement.

A Case Study: Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Tropomyosin receptor kinases (TRKs). The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are critical regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide array of cancers. This has made TRK kinases a prime target for the development of targeted cancer therapies.

A key patent application outlines the use of this compound as a starting material for a crucial intermediate in the synthesis of novel TRK inhibitors. The following section details this synthetic workflow.

Experimental Protocol: Synthesis of a Key Amide Intermediate

This protocol describes the conversion of this compound to a key amide intermediate, a pivotal step in the elaboration towards the final TRK inhibitor.

Step 1: Acyl Chloride Formation

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-bromo-5-chloro-2-methylbenzoyl chloride, which is typically used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent amide bond formation. Oxalyl chloride is chosen for its volatility and the gaseous nature of its byproducts (CO and HCl), which simplifies workup.

Step 2: Amide Coupling

-

The crude 4-bromo-5-chloro-2-methylbenzoyl chloride is dissolved in anhydrous DCM.

-

To this solution is added a solution of the desired amine (e.g., a substituted aminopyrazole, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) at 0 °C.

-

The reaction is stirred at room temperature for 12-16 hours.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide intermediate.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights